
methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both a piperidine and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which can be synthesized through hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel . The pyrazole ring can be constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines .
科学的研究の応用
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials and as a building block in organic synthesis
作用機序
The mechanism of action of methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes or bind to DNA. These interactions can modulate biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinones, which have similar structural features and biological activities.
Pyrazole derivatives: These include compounds like indoles and benzimidazoles, which share the pyrazole ring structure and have diverse pharmacological properties
Uniqueness
Methyl 3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the piperidine and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound in drug design and synthesis .
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
InChIキー |
VPPDTEVHUIHWTA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC(=C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


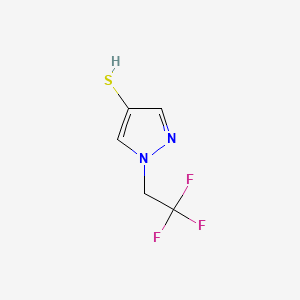
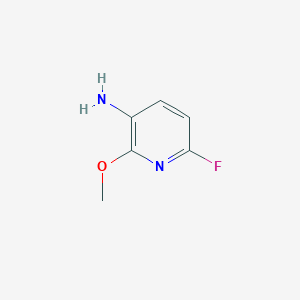
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
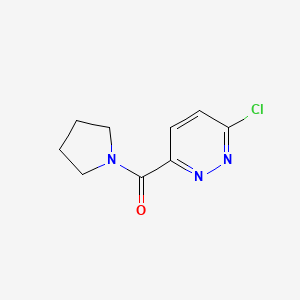
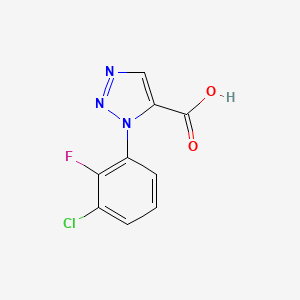

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
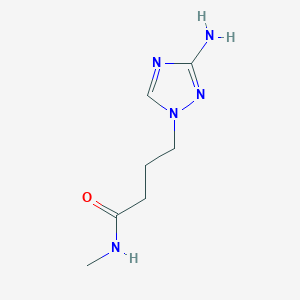
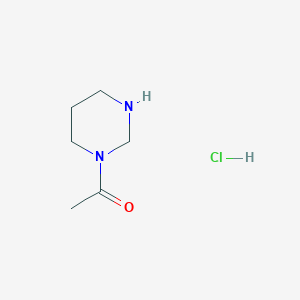
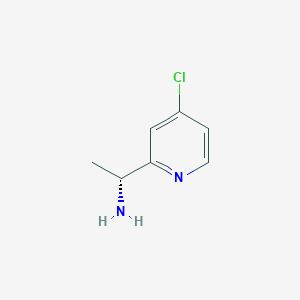
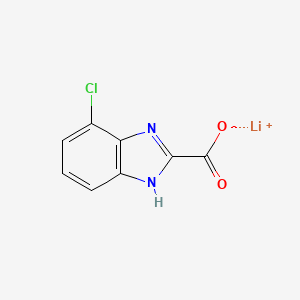

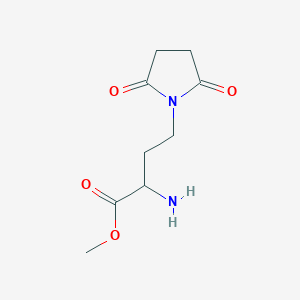
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
